molecular formula C8H9N5O2 B1446230 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione CAS No. 1955531-51-7

3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Cat. No. B1446230
CAS RN: 1955531-51-7
M. Wt: 207.19 g/mol
InChI Key: FZVGLMQJUZASMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione, also known as pteroic acid, is a naturally occurring compound found in the human body and in some plant species. It is a derivative of the amino acid phenylalanine and can be synthesized from it. Pteroic acid has many uses in scientific research and in the medical field. It has been studied to have a variety of effects on biochemical and physiological processes, as well as being used in laboratory experiments.

Scientific Research Applications

Anti-Fibrosis Activity

Pyrimidine derivatives have been studied for their potential anti-fibrotic activities. These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs . This application is particularly relevant in the treatment of diseases such as liver fibrosis, where the accumulation of excess fibrous connective tissue leads to scarring.

Antimicrobial Properties

The pyrimidine core is known to exhibit antimicrobial properties. This makes the compound a candidate for the development of new antimicrobial agents that could be effective against a range of bacterial infections .

Antiviral Uses

Similar to their antimicrobial capabilities, pyrimidine derivatives also show promise as antiviral agents. They could be used in the synthesis of drugs aimed at treating viral infections .

Antitumor Potential

The antitumor properties of pyrimidine derivatives make them a valuable area of research in cancer therapy. These compounds could be designed to target and inhibit the growth of cancer cells .

Collagen Prolyl 4-Hydroxylases Inhibition

Pyrimidine derivatives can act as inhibitors of collagen prolyl 4-hydroxylases. This enzyme is involved in the synthesis of collagen, and its inhibition is another pathway through which these compounds can exert anti-fibrotic effects .

Synthesis of Heterocyclic Compound Libraries

The versatility of the pyrimidine moiety allows for the construction of novel heterocyclic compound libraries with potential biological activities. These libraries are crucial for the discovery of new drugs with various pharmacological effects .

properties

IUPAC Name

3-(2-aminoethyl)-1H-pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c9-1-4-13-7(14)5-6(12-8(13)15)11-3-2-10-5/h2-3H,1,4,9H2,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVGLMQJUZASMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)N(C(=O)N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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